2-Fluoro-N-hydroxy-3-methoxybenzimidamide
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Overview
Description
2-Fluoro-N-hydroxy-3-methoxybenzimidamide is an organic compound that features a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxy-3-methoxybenzimidamide typically involves the introduction of the fluorine atom, hydroxy group, and methoxy group onto the benzimidamide core. One common method involves the reaction of 2-fluoro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime. This oxime is then subjected to a Beckmann rearrangement to yield the desired benzimidamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-hydroxy-3-methoxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can produce an amine .
Scientific Research Applications
2-Fluoro-N-hydroxy-3-methoxybenzimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-hydroxy-3-methoxybenzimidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the hydroxy and benzimidamide groups.
4-Fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: Contains a similar fluorine and methoxy substitution pattern but differs in the core structure.
Uniqueness
2-Fluoro-N-hydroxy-3-methoxybenzimidamide is unique due to the presence of both the hydroxy and methoxy groups on the benzimidamide core, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
FDPZECZIQQYRSD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1F)/C(=N/O)/N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=NO)N |
Origin of Product |
United States |
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